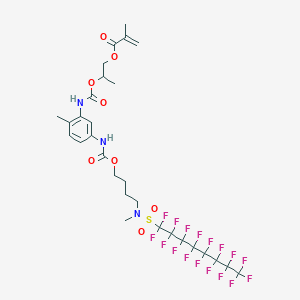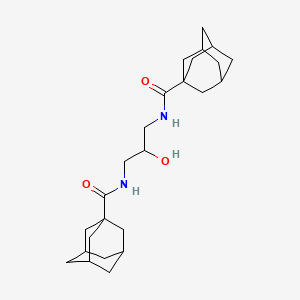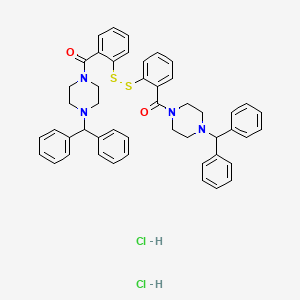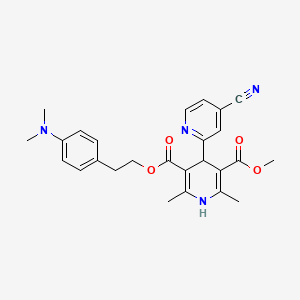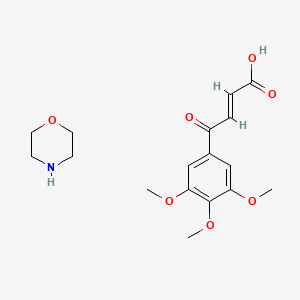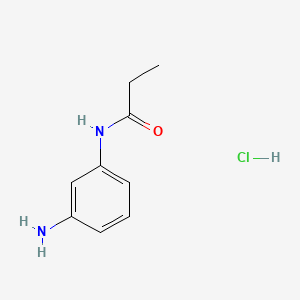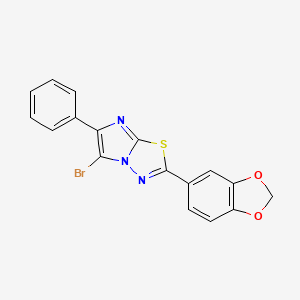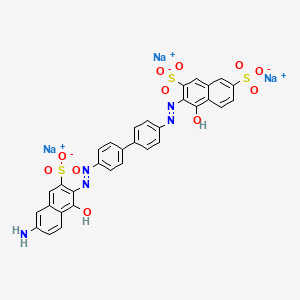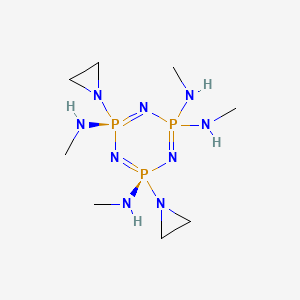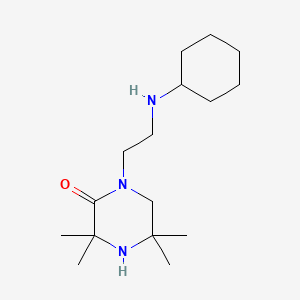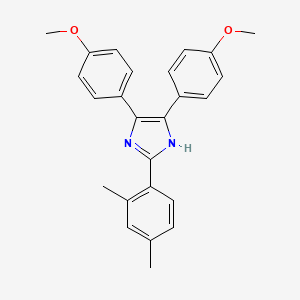
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol es un compuesto orgánico complejo que pertenece a la clase de los imidazoles. Los imidazoles son compuestos heterocíclicos que contienen un anillo de cinco miembros con dos átomos de nitrógeno no adyacentes. Este compuesto en particular se caracteriza por la presencia de dos grupos metoxifenilo y un grupo dimetilfenilo unidos al anillo imidazol, lo que lo convierte en un derivado altamente sustituido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol típicamente implica reacciones orgánicas de varios pasos. Un método común es la condensación de 2,4-dimetilbenzaldehído con 4-metoxibenzaldehído en presencia de acetato de amonio y ácido acético. La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar la formación del anillo imidazol .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en sus alcoholes correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenos o grupos nitro en presencia de un catalizador de ácido de Lewis.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,4-Dimetilfenil)-4,5-difenil-1H-imidazol
- 2-(2,4-Dimetilfenil)-4,5-bis(4-clorofenil)-1H-imidazol
- 2-(2,4-Dimetilfenil)-4,5-bis(4-nitrofenil)-1H-imidazol
Singularidad
2-(2,4-Dimetilfenil)-4,5-bis(4-metoxifenil)-1H-imidazol es único debido a la presencia de grupos metoxilo, que pueden influir en sus propiedades electrónicas y reactividad. Esto lo hace distinto de otros compuestos similares que pueden tener diferentes sustituyentes en los anillos fenilo .
Propiedades
Número CAS |
125701-97-5 |
|---|---|
Fórmula molecular |
C25H24N2O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O2/c1-16-5-14-22(17(2)15-16)25-26-23(18-6-10-20(28-3)11-7-18)24(27-25)19-8-12-21(29-4)13-9-19/h5-15H,1-4H3,(H,26,27) |
Clave InChI |
GIFQPRNMCCHFRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


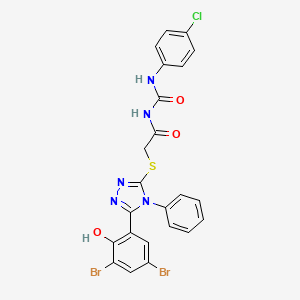
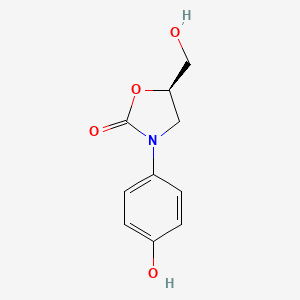
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
